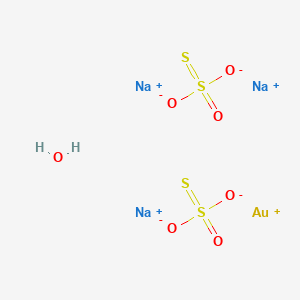
Trisodium;dioxido-oxo-sulfanylidene-lambda6-sulfane;gold(1+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AuNa3(S2O3)2⋅xH2O
. It is a coordination complex where gold is in the +1 oxidation state, coordinated with thiosulfate anions and sodium cations. This compound is known for its applications in various fields, including chemistry, medicine, and industry.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold(I) sodium thiosulfate hydrate can be synthesized through the reaction of gold(I) chloride with sodium thiosulfate in an aqueous solution. The reaction typically proceeds as follows:
AuCl+2Na2S2O3→Na3[Au(S2O3)2]+NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of gold(I) sodium thiosulfate hydrate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Types of Reactions:
Oxidation: Gold(I) sodium thiosulfate hydrate can undergo oxidation reactions, where the gold(I) is oxidized to gold(III).
Reduction: It can also be reduced back to elemental gold under certain conditions.
Substitution: The thiosulfate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or chlorine can be used to oxidize gold(I) to gold(III).
Reducing Agents: Sodium borohydride or hydrazine can reduce gold(I) to elemental gold.
Substitution Reactions: Ligands such as cyanide or thiocyanate can replace thiosulfate under appropriate conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold.
Substitution: Various gold(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Gold(I) sodium thiosulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of organogold compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antirheumatic properties.
Medicine: It has been explored for its therapeutic potential in treating rheumatoid arthritis and other inflammatory conditions.
Industry: The compound is used in gold plating and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which gold(I) sodium thiosulfate hydrate exerts its effects involves the interaction of gold ions with biological molecules. Gold ions can bind to thiol groups in proteins, altering their function and leading to anti-inflammatory effects. The thiosulfate ligands help stabilize the gold ions and facilitate their transport and interaction with target molecules.
Comparación Con Compuestos Similares
Gold(I) sodium thiosulfate hydrate can be compared with other gold(I) compounds such as:
Gold(I) chloride (AuCl): Unlike gold(I) sodium thiosulfate hydrate, gold(I) chloride is less stable and more reactive.
Gold(I) cyanide (AuCN): This compound is used in gold plating but is more toxic compared to gold(I) sodium thiosulfate hydrate.
Gold(I) thiomalate: Used in medicine for its anti-inflammatory properties, similar to gold(I) sodium thiosulfate hydrate but with different pharmacokinetics and toxicity profiles.
Gold(I) sodium thiosulfate hydrate is unique due to its stability, solubility in water, and lower toxicity, making it suitable for a variety of applications in research and industry.
Propiedades
Fórmula molecular |
AuH2Na3O7S4 |
|---|---|
Peso molecular |
508.2 g/mol |
Nombre IUPAC |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+);hydrate |
InChI |
InChI=1S/Au.3Na.2H2O3S2.H2O/c;;;;2*1-5(2,3)4;/h;;;;2*(H2,1,2,3,4);1H2/q4*+1;;;/p-4 |
Clave InChI |
ZGVOAEZGMDDTAY-UHFFFAOYSA-J |
SMILES canónico |
O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)




![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)

